Technical Monograph: Etiocholanolone-d5 in Steroid Bioanalysis
Technical Monograph: Etiocholanolone-d5 in Steroid Bioanalysis
This technical guide provides an in-depth analysis of Etiocholanolone-d5 , a stable isotope-labeled internal standard critical for the accurate quantification of androgen metabolites in clinical and forensic toxicology.
Executive Summary
Etiocholanolone-d5 (5β-Androsterone-d5) is the deuterated analog of Etiocholanolone, a major urinary metabolite of testosterone and androstenedione. It serves as the "Gold Standard" Internal Standard (IS) in mass spectrometry-based steroid profiling. Its primary utility lies in normalizing matrix effects, extraction efficiency, and ionization variability during the quantification of endogenous steroids in urine and serum.
This guide details the physicochemical properties, metabolic context, and validated experimental protocols for utilizing Etiocholanolone-d5 in high-throughput drug development and anti-doping workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Etiocholanolone-d5 is chemically distinct due to the incorporation of five deuterium atoms, typically at the C2, C3, and C4 positions (2,2,3,4,4-d5), providing a mass shift of +5 Da relative to the unlabeled analyte. This shift is sufficient to avoid isotopic overlap (cross-talk) with the natural M+5 isotope abundance of the analyte.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 3α-Hydroxy-5β-androstan-17-one-d5 |
| Synonyms | 5β-Androsterone-d5; Etiocholanolone-2,2,3,4,4-d5 |
| CAS Number (Labeled) | 1620102-33-1 |
| CAS Number (Unlabeled) | 53-42-9 |
| Molecular Formula | C₁₉H₂₅D₅O₂ |
| Molecular Weight | 295.47 g/mol (Unlabeled: 290.44 g/mol ) |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% |
| Solubility | Soluble in Methanol, Acetonitrile, Chloroform, DMSO |
| Melting Point | 152–154 °C (consistent with unlabeled form) |
| Stereochemistry | 3α-hydroxyl, 5β-hydrogen (A/B ring cis-fusion) |
Metabolic Context & Signaling Pathway
Etiocholanolone is a downstream metabolite of testosterone.[1] Unlike its 5α-isomer (Androsterone), Etiocholanolone possesses a 5β-configuration (cis-fusion of rings A and B), rendering it androgenically inactive but clinically significant as a marker of 5β-reductase activity.
The following diagram illustrates the metabolic origin of Etiocholanolone and its relationship to the deuterated standard used in analysis.
Caption: Metabolic pathway of Testosterone leading to Etiocholanolone, highlighting the 5β-reductase divergence from Androsterone.
Analytical Applications & Mass Spectrometry
Role as Internal Standard
In quantitative bioanalysis, Etiocholanolone-d5 is spiked into biological matrices (urine, plasma) before sample preparation. Because it possesses identical chemical properties to the analyte (pKa, solubility) but a distinct mass, it compensates for:
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Extraction Losses: Any loss of analyte during SPE/LLE is mirrored by the IS.
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Matrix Effects: Co-eluting contaminants that suppress ionization affect both the analyte and IS equally.
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Injection Variability: Corrects for volume errors in GC/LC injection.
Mass Spectral Fragmentation (GC-MS)
For GC-MS analysis, Etiocholanolone is typically derivatized to its Trimethylsilyl (TMS) ether to improve volatility.
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Derivative: Etiocholanolone-TMS (Mono-TMS at C3).
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Unlabeled Ions (m/z): 362 (M+), 347 (M-CH₃), 272 (M-TMSOH).
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Labeled Ions (d5) (m/z): 367 (M+), 352 (M-CH₃), 277 (M-TMSOH).
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Quantification: The ratio of the area of the m/z 362 ion to the m/z 367 ion is used to calculate concentration.
Experimental Protocol: Urinary Steroid Profiling
This protocol outlines a standard workflow for quantifying Etiocholanolone in human urine using GC-MS, compliant with WADA (World Anti-Doping Agency) technical documents.
Reagents Required[2][7][10][11]
-
Internal Standard: Etiocholanolone-d5 (1 mg/mL in Methanol).[2]
-
Enzyme: E. coli
-glucuronidase. -
Buffer: Phosphate buffer (pH 7.0).
-
Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + I₂/NH₄I (catalyst).
Step-by-Step Workflow
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Sample Preparation:
-
Aliquot 2 mL of urine into a glass tube.
-
SPIKE: Add 50 µL of Etiocholanolone-d5 working solution (final conc. 500 ng/mL).
-
-
Hydrolysis:
-
Add 1 mL Phosphate buffer (pH 7.0) and 50 µL
-glucuronidase. -
Incubate at 50°C for 1 hour. Rationale: Etiocholanolone is excreted primarily as a glucuronide conjugate; hydrolysis is essential to free the steroid.
-
-
Extraction (Liquid-Liquid):
-
Add 5 mL TBME (tert-Butyl methyl ether).
-
Vortex for 2 mins, centrifuge at 3000 rpm for 5 mins.
-
Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
-
Derivatization:
-
Add 50 µL MSTFA/NH₄I/DTE (1000:2:4 v/w/w).
-
Incubate at 60°C for 20 mins. Rationale: Converts polar -OH groups to non-polar -OTMS ethers for GC stability.
-
-
GC-MS Analysis:
-
Inject 1-2 µL into the GC-MS (Split 1:10).
-
Column: HP-1 or DB-1 (100% Dimethylpolysiloxane).
-
Workflow Visualization
Caption: Step-by-step analytical workflow from sample spiking to mass spectrometric detection.
Handling, Stability & Safety
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Storage: Store solid powder at -20°C. Solutions in methanol are stable for at least 12 months at -20°C if sealed to prevent evaporation.
-
Isotopic Stability: The deuterium labels at positions 2 and 4 are adjacent to the carbonyl (C17) or hydroxyl (C3) groups. While generally stable, avoid highly acidic or basic conditions at elevated temperatures for prolonged periods to prevent potential deuterium-hydrogen exchange (though C-D bonds are robust under standard enzymatic hydrolysis).
-
Safety: Treat as a potential endocrine disruptor. Use PPE (gloves, goggles) and handle in a fume hood.
References
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Cambridge Isotope Laboratories. (2024). Etiocholanolone (2,2,3,4,4-D5) Product Specification. Link
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World Anti-Doping Agency (WADA). (2023). Technical Document TD2023NA: Harmonization of Analysis and Reporting of Endogenous Anabolic Androgenic Steroids. Link
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Mareck, U., et al. (2008). "Reporting of endogenous steroid profiles." Steroids, 73(13), 1346-1353. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5880, Etiocholanolone. Link
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Cayman Chemical. (2024). Etiocholanolone-d5 Product Insert. Link
